molecular formula C9H5BrFN B3210686 1-Bromo-3-fluoroisoquinoline CAS No. 1076-36-4

1-Bromo-3-fluoroisoquinoline

Cat. No.: B3210686
CAS No.: 1076-36-4
M. Wt: 226.04 g/mol
InChI Key: HETYZWATQDOPIV-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoroisoquinoline is a heterocyclic aromatic compound that contains both bromine and fluorine atoms attached to an isoquinoline ring. Isoquinoline derivatives are known for their significant biological activities and are widely used in pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoroisoquinoline can be synthesized through various methods. One common approach involves the bromination and fluorination of isoquinoline derivatives. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide and a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and fluorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-fluoroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in pharmaceutical and material science applications .

Scientific Research Applications

1-Bromo-3-fluoroisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoroisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the isoquinoline ring .

Comparison with Similar Compounds

  • 1-Bromoisoquinoline
  • 3-Fluoroisoquinoline
  • 1-Chloro-3-fluoroisoquinoline

Comparison: 1-Bromo-3-fluoroisoquinoline is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and biological properties. Compared to its analogs, it often exhibits enhanced reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-bromo-3-fluoroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-9-7-4-2-1-3-6(7)5-8(11)12-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETYZWATQDOPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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